molecular formula C5H11N3O2 B13430921 (Z)-N'-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide

Cat. No.: B13430921
M. Wt: 145.16 g/mol
InChI Key: DTYQCIANTMGFGX-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a hydroxyazetidine ring, which is a four-membered nitrogen-containing ring with a hydroxyl group, and an acetimidamide moiety, which is an amide derivative with an additional hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide typically involves the formation of the hydroxyazetidine ring followed by the introduction of the acetimidamide group. One common method involves the reaction of a suitable azetidine precursor with hydroxylamine under controlled conditions to form the hydroxyazetidine ring. This intermediate is then reacted with an acetimidamide derivative to yield the final compound .

Industrial Production Methods

Industrial production of (Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include modulation of enzyme activity, alteration of receptor signaling, and changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-(3-hydroxyazetidin-1-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

N'-hydroxy-2-(3-hydroxyazetidin-1-yl)ethanimidamide

InChI

InChI=1S/C5H11N3O2/c6-5(7-10)3-8-1-4(9)2-8/h4,9-10H,1-3H2,(H2,6,7)

InChI Key

DTYQCIANTMGFGX-UHFFFAOYSA-N

Isomeric SMILES

C1C(CN1C/C(=N/O)/N)O

Canonical SMILES

C1C(CN1CC(=NO)N)O

Origin of Product

United States

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